
4-(氟甲基)-1H-吡唑
描述
4-(fluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
科学研究应用
4-(fluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
作用机制
Target of Action
Fluorinated compounds are known to interact with various enzymes and proteins within the cell . The introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect .
Mode of Action
It is known that fluorinated compounds can interact with a wide range of chemically related substrates . For instance, corticosteroids like Fluorometholone are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
It’s known that metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions . The introduction of fluorine into an organic compound can affect its stability, lipophilicity, and electronic properties, which can influence various metabolic pathways .
Pharmacokinetics
The introduction of a fluorine atom into an organic compound can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
It’s known that the introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect . For instance, Fluorometholone, a fluorinated corticosteroid, is used to relieve inflammation, redness, and irritation in the eye .
Action Environment
It’s known that the metabolism of organofluorines can lead to the generation of toxic compounds that are of environmental concern . On the other hand, similar biotransformations can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of pyrazole with fluoromethylating agents under controlled conditions. For example, the reaction of pyrazole with fluoroiodomethane (CH2FI) in the presence of a base such as potassium carbonate (K2CO3) can yield 4-(fluoromethyl)-1H-pyrazole . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(fluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the industrial production process more sustainable .
化学反应分析
Types of Reactions
4-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Fluoromethyl ketones or carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
相似化合物的比较
Similar Compounds
- 4-(chloromethyl)-1H-pyrazole
- 4-(bromomethyl)-1H-pyrazole
- 4-(iodomethyl)-1H-pyrazole
Uniqueness
4-(fluoromethyl)-1H-pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its halomethyl counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
属性
IUPAC Name |
4-(fluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXVUUNXIXBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


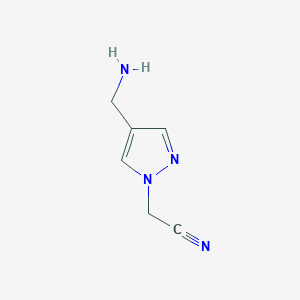
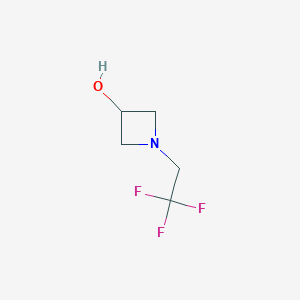
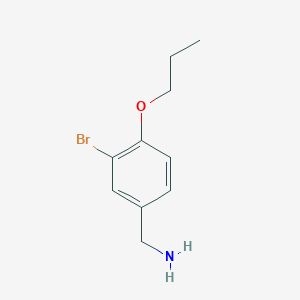
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
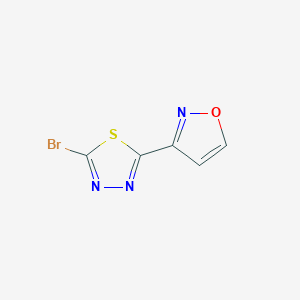
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
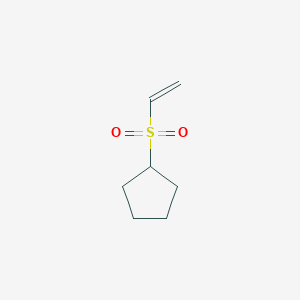
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
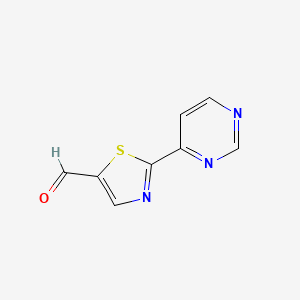
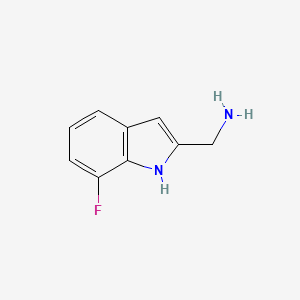
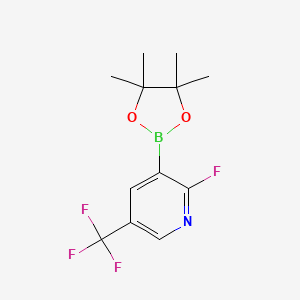
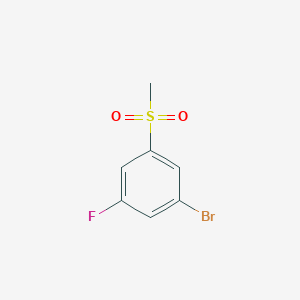
![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)
